
Ceftibuten Related Impurity 3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ceftibuten Related Impurity 3 is a chemical compound associated with the cephalosporin antibiotic ceftibuten. Ceftibuten is a third-generation cephalosporin used to treat various bacterial infections, including acute bacterial exacerbations of chronic bronchitis, acute bacterial otitis media, pharyngitis, and tonsillitis . Impurities like this compound are often studied to ensure the purity and efficacy of the pharmaceutical product.
Vorbereitungsmethoden
The synthesis of Ceftibuten Related Impurity 3 involves specific synthetic routes and reaction conditions. One method involves the preparation of the 7β side chain from methyl 2-(2-aminothiazol-4-yl) acetate through acylation, condensation, and hydrolysis. Another method uses phenylmethyl 2-(2-acylated aminothiazol-4-yl) acetate, followed by condensation, Weiss-Titin reaction, and hydrolysis. These methods ensure the production of the impurity with high purity and yield.
Analyse Chemischer Reaktionen
Ceftibuten Related Impurity 3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the cleavage of bonds by the addition of water. Common conditions include acidic or basic environments.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Drug Safety and Efficacy
Impact of Impurities on Allergic Reactions
Research indicates that higher levels of polymeric impurities in ceftibuten formulations correlate with increased incidence rates of allergic reactions. For instance, when polymeric impurities average around 76.7 µg/g, the allergy rate can rise to 0.74% . This highlights the necessity for stringent control over impurity levels during the manufacturing process to ensure patient safety.
Stability Studies
Ceftibuten is sensitive to environmental factors such as light, heat, and humidity, which can lead to degradation and the formation of various impurities, including Ceftibuten Related Impurity 3. Stability studies have shown that formulations with lower impurity content exhibit better stability under adverse conditions, thereby maintaining their therapeutic efficacy over time .
Formulation Development
Improved Formulations
Recent advancements in formulation technology have focused on reducing the levels of this compound. For example, new crystal forms of ceftibuten have been developed that demonstrate higher purity and lower polymer content. These formulations not only enhance the drug's solubility but also improve its bioavailability and stability .
Dry Suspension Agents
The development of dry suspension agents incorporating this compound has shown promising results. These agents are designed to improve fluidity and reduce impurity levels while maintaining effective drug delivery systems. Experimental results indicate that these formulations can significantly lower impurity content while enhancing stability compared to traditional methods .
Regulatory Considerations
Quality Control Standards
Pharmaceutical regulations emphasize the importance of monitoring related substances like this compound during production. The Japanese Pharmacopoeia and other regulatory bodies require comprehensive testing for impurities to ensure that final products meet safety and efficacy standards .
Case Studies in Regulatory Compliance
Several case studies illustrate the implications of impurity levels on regulatory approval processes. For instance, formulations exceeding established impurity thresholds may face delays or rejections during quality assessments. This underscores the importance of rigorous testing protocols in pharmaceutical development .
Wirkmechanismus
Ceftibuten Related Impurity 3, like ceftibuten, exerts its effects by binding to essential target proteins of the bacterial cell wall. This binding inhibits cell-wall synthesis, leading to the bactericidal action . The molecular targets involved are penicillin-binding proteins, which are crucial for the synthesis and maintenance of the bacterial cell wall.
Vergleich Mit ähnlichen Verbindungen
Ceftibuten Related Impurity 3 can be compared with other cephalosporin-related impurities, such as:
- Ceftibuten Related Impurity 1
- Ceftibuten Related Impurity 4
- Ceftibuten Related Impurity 5
- Ceftibuten Related Impurity 6
These impurities share similar chemical structures but differ in their specific functional groups and synthesis pathways. The uniqueness of this compound lies in its specific synthetic route and the conditions required for its preparation.
Eigenschaften
CAS-Nummer |
1140311-29-0 |
---|---|
Molekularformel |
C18H18N2O6S |
Molekulargewicht |
390.42 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
2-Pentenedioic acid, 2-[2-[[(phenylmethoxy)carbonyl]amino]-4-thiazolyl]-, 5-ethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.